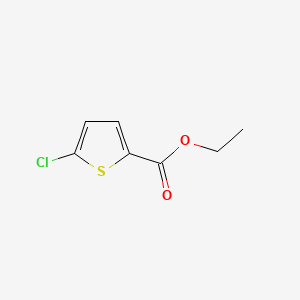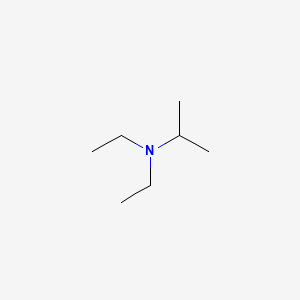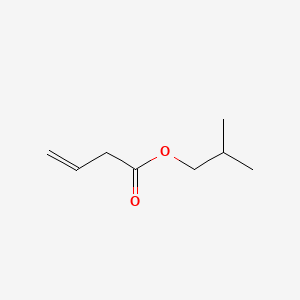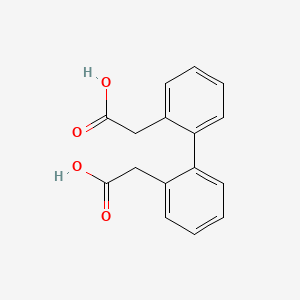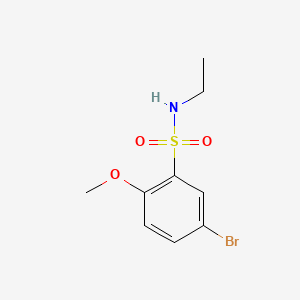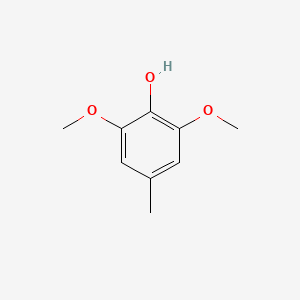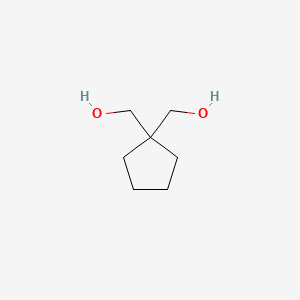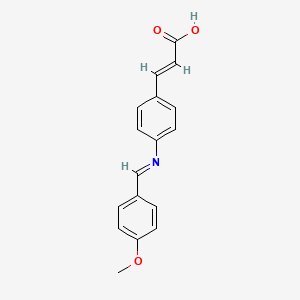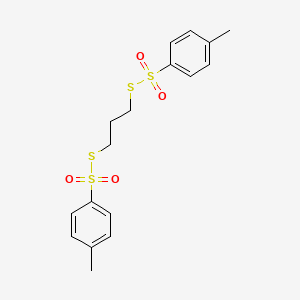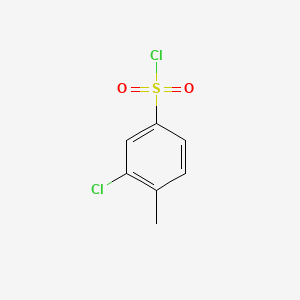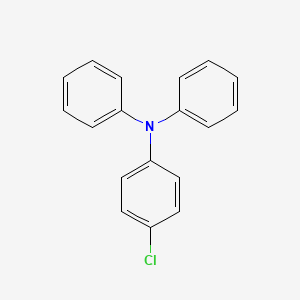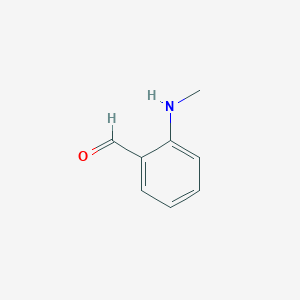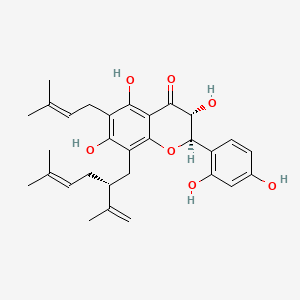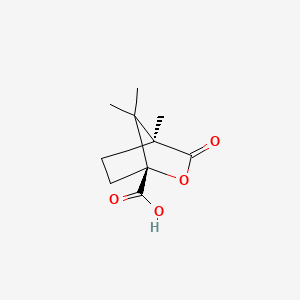
Xanthylium, 3,6-bis(diethylamino)-9-(2-(methoxycarbonyl)phenyl)-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xanthylium, 3,6-bis(diethylamino)-, chloride is a chemical compound with the molecular formula C21H27 N2 O . Cl and a molecular weight of 358.95 . It appears as a dark green crystalline powder or crystals .
Molecular Structure Analysis
The molecular structure of this compound consists of a xanthylium core, which is a tricyclic compound. It has two diethylamino groups attached to the 3 and 6 positions of the xanthylium ring .Physical And Chemical Properties Analysis
This compound has a melting point of 174-176ºC . It has a high purity, with an Em (555 nm, 50% ethanol) >50,500 .Wissenschaftliche Forschungsanwendungen
Rhodamine Derivatives and Complexes
- Rhodamine-Based Sensors and Complexes : The compound has been studied for its role in the synthesis of rhodamine-based sensors and complexes. For instance, rhodamine 6G derivatives have been used in the formation of complexes with metals, demonstrating the compound's utility in creating sensitive and selective sensors for metal ions. These applications extend to fluorescence imaging in living cells, highlighting the potential for biomedical imaging and metal ion detection (Wang et al., 1997).
Fluorescent Probes and Chemosensors
- Fluorescent Probes for Metal Ions : Research has been conducted on the development of fluorescent probes based on xanthylium derivatives, which are capable of detecting specific metal ions such as Hg(II) and Al(III). These probes have applications in environmental monitoring and biological imaging, demonstrating the compound's versatility in sensor technology (Tian et al., 2013; Bartwal et al., 2018).
Material Science and Polymer Synthesis
- Polyamide Synthesis : The compound has been utilized in the synthesis of novel polyamides incorporating xanthene structures, demonstrating properties desirable in material science, such as high thermal stability and solubility in polar solvents. These polyamides have potential applications in advanced materials, highlighting the compound's contribution to the development of new polymers with enhanced properties (Sheng et al., 2009).
Chemical Reactions and Mechanisms
- Chemical Reactivity and Mechanisms : Studies have explored the chemical reactivity of xanthylium derivatives, including their interactions with various nucleophiles and the mechanisms underlying these reactions. This research contributes to a deeper understanding of the compound's chemical behavior, which is essential for developing new chemical reactions and applications (Nakayama et al., 1997).
Antiproliferative Properties
- Bio-Inspired Derivatives : Research into xanthylium derivatives has also extended to evaluating their antiproliferative properties, with studies indicating their potential in modifying cell cycle progression. Such investigations highlight the compound's relevance in medicinal chemistry and cancer research, offering insights into its therapeutic potential (Koch et al., 2023).
Eigenschaften
CAS-Nummer |
39393-39-0 |
|---|---|
Produktname |
Xanthylium, 3,6-bis(diethylamino)-9-(2-(methoxycarbonyl)phenyl)-, chloride |
Molekularformel |
C29H33ClN2O3 |
Molekulargewicht |
493 g/mol |
IUPAC-Name |
[6-(diethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;chloride |
InChI |
InChI=1S/C29H33N2O3.ClH/c1-6-30(7-2)20-14-16-24-26(18-20)34-27-19-21(31(8-3)9-4)15-17-25(27)28(24)22-12-10-11-13-23(22)29(32)33-5;/h10-19H,6-9H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WODAOEIFNMQKIS-UHFFFAOYSA-M |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OC.[Cl-] |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



